tert-Butyl (2-aminocyclohexyl)carbamate
Overview
Description
tert-Butyl (2-aminocyclohexyl)carbamate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is known for its role as a protecting group for amines in organic synthesis, particularly in the synthesis of peptides . The compound has the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (2-aminocyclohexyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 2-aminocyclohexanol under basic conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out at room temperature and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-aminocyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the tert-butyl group.
Major Products Formed
Oxidation: N-oxides
Reduction: Primary amines
Substitution: Various substituted carbamates depending on the substituent introduced.
Scientific Research Applications
tert-Butyl (2-aminocyclohexyl)carbamate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a protecting group for amines in the synthesis of peptides, allowing for selective deprotection under mild conditions.
Drug Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Research: It serves as a biochemical reagent in various assays and experiments.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2-aminocyclohexyl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions during synthesis. The protecting group can be removed under acidic conditions, revealing the free amine for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out.
Comparison with Similar Compounds
tert-Butyl (2-aminocyclohexyl)carbamate is similar to other carbamate protecting groups such as:
tert-Butyl carbamate: Used in similar applications but with different reactivity and stability profiles.
tert-Butyl (3-aminocyclohexyl)carbamate: Similar structure but with the amine group at a different position on the cyclohexane ring.
tert-Butyl (4-hydroxycyclohexyl)carbamate: Contains a hydroxyl group instead of an amine.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability characteristics, making it suitable for particular synthetic applications.
Biological Activity
tert-Butyl (2-aminocyclohexyl)carbamate, also known as a derivative of N-Boc-1,2-cyclohexanediamine, has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant data tables and case studies.
Chemical Overview
- Chemical Formula : C₁₁H₂₂N₂O₂
- Molecular Weight : 214.30 g/mol
- CAS Number : 317595-54-3
The compound features a tert-butyl group attached to a carbamate moiety linked to a cyclohexyl ring with an amino group. Its structure suggests potential interactions with various biological pathways.
The precise biochemical pathways influenced by this compound are still under investigation. However, its structural similarity to other biologically active compounds indicates that it may modulate specific cellular processes.
Biochemical Pathways
- Potential modulation of neurotransmitter systems due to its amino group.
- Possible interaction with enzyme targets relevant in neuroprotection and cancer therapy.
Pharmacokinetics
Current literature lacks comprehensive data on the pharmacokinetics of this compound, including its bioavailability, half-life, metabolism, and excretion. Understanding these parameters is crucial for assessing its therapeutic potential.
Biological Activity
Research has indicated several key areas where this compound exhibits biological activity:
- Neuroprotective Properties : Some studies suggest that derivatives could have protective effects on neuronal cells, potentially benefiting conditions like neurodegeneration.
- Antitumor Activity : In vitro studies have indicated that certain analogs may exhibit cytotoxic effects against cancer cell lines .
- Inhibitory Effects on Kinases : Investigations into related compounds have shown inhibitory activity against specific kinases associated with various diseases .
Study 1: Neuroprotective Effects
In a study examining the neuroprotective properties of related compounds, researchers found that derivatives similar to this compound exhibited significant protection against oxidative stress-induced neuronal cell death in vitro. This suggests potential applications in treating neurodegenerative diseases.
Study 2: Antitumor Efficacy
A recent investigation into the antitumor effects of pyrido-pyridazinone derivatives highlighted the importance of structural modifications on biological activity. The study noted that compounds with similar structural motifs to this compound showed promising results in inhibiting tumor growth in subcutaneous models .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl N-(2-aminocyclohexyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVIZYGPJIWKOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390859 | |
Record name | tert-Butyl (2-aminocyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317595-54-3, 184954-75-4 | |
Record name | tert-Butyl (2-aminocyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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